(4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride
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Overview
Description
(4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride is a trifunctional building block used in chemical probe synthesis. This compound contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle, making it a versatile tool in chemical biology experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride involves multiple steps. The key steps include the formation of the benzophenone core, the attachment of the alkyne and amine groups, and the final hydrochloride salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzophenone core can be oxidized to form different derivatives.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products .
Major Products
Major products formed from these reactions include various benzophenone derivatives, alkyne-reduced compounds, and substituted amine derivatives .
Scientific Research Applications
(4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for synthesizing complex molecules and chemical probes.
Biology: For studying protein interactions and cellular processes using photoaffinity labeling.
Medicine: In drug discovery and development for identifying molecular targets and pathways.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through UV light-induced covalent modification of biological targets. The benzophenone core absorbs UV light, generating a reactive species that forms covalent bonds with nearby molecules. The alkyne tag allows for further functionalization, while the amine handle facilitates attachment to ligands or pharmacophores .
Comparison with Similar Compounds
Similar Compounds
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- Hydroxyl di-benzophenone (PEG)3 alkyne
- Amino-PEG4-alkyne
Uniqueness
Compared to similar compounds, (4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride offers a unique combination of a light-activated benzophenone, an alkyne tag, and an amine handle. This trifunctional nature enhances its versatility and effectiveness in chemical biology experiments .
Properties
Molecular Formula |
C22H26ClNO5 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
[4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]phenyl]-(4-prop-2-ynoxyphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C22H25NO5.ClH/c1-2-12-27-20-7-3-18(4-8-20)22(24)19-5-9-21(10-6-19)28-17-16-26-15-14-25-13-11-23;/h1,3-10H,11-17,23H2;1H |
InChI Key |
UHKZPTZAXVJWMN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCOCCOCCN.Cl |
Origin of Product |
United States |
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